molecular formula C11H9F3N2O B12270810 N-(furan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine

N-(furan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12270810
M. Wt: 242.20 g/mol
InChI Key: LGVHRTQSMDEOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine: is a compound that features a trifluoromethyl group attached to a pyridine ring, with a furan-2-ylmethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 3-(trifluoromethyl)pyridine-2-amine with furan-2-carbaldehyde under suitable conditions. The reaction may be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(furan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its trifluoromethyl group can improve the metabolic stability and bioavailability of biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group can enhance the pharmacokinetic properties of drugs, making them more effective.

Industry: In the agrochemical industry, this compound can be used to develop new pesticides and herbicides. Its unique chemical properties can improve the efficacy and environmental safety of these products.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, leading to increased biological activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

    N-(furan-2-ylmethyl)pyridin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-(trifluoromethyl)pyridin-2-amine: Lacks the furan-2-ylmethyl group, affecting its biological activity.

    N-(furan-2-ylmethyl)-3-methylpyridin-2-amine: Contains a methyl group instead of a trifluoromethyl group, leading to different pharmacokinetic properties.

Uniqueness: N-(furan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and furan-2-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-4-1-5-15-10(9)16-7-8-3-2-6-17-8/h1-6H,7H2,(H,15,16)

InChI Key

LGVHRTQSMDEOBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=CO2)C(F)(F)F

Origin of Product

United States

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